![molecular formula C12H18BrNO B1503018 [(5-Bromo-2-methoxyphenyl)methyl]diethylamine CAS No. 7062-20-6](/img/structure/B1503018.png)
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Übersicht
Beschreibung
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine is a chemical compound with the molecular formula C12H18BrNO and a molecular weight of 272.19 g/mol. This compound is characterized by a bromo group and a methoxy group attached to a benzene ring, which is further connected to a diethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to introduce the bromo group at the 5-position of the benzene ring.
Formation of the Aldehyde: The brominated compound is then oxidized to form the corresponding aldehyde.
Amination: The aldehyde is subjected to reductive amination with diethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.
Analyse Chemischer Reaktionen
Types of Reactions: [(5-Bromo-2-methoxyphenyl)methyl]diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of this compound derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of biological systems and processes.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(5-Bromo-2-methoxyphenyl)methyl]diethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine can be compared with other similar compounds, such as:
[(5-Bromo-2-methoxyphenyl)methyl]methylamine: This compound differs by having a methyl group instead of a diethylamine group.
[(5-Bromo-2-methoxyphenyl)methyl]ethanol: This compound has an ethanol group instead of a diethylamine group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-8-11(13)6-7-12(10)15-3/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGVCUXAPQBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


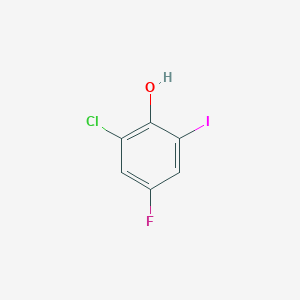
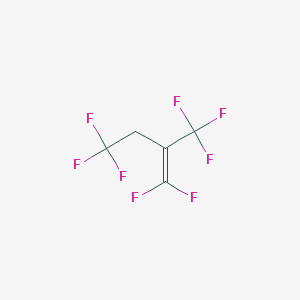
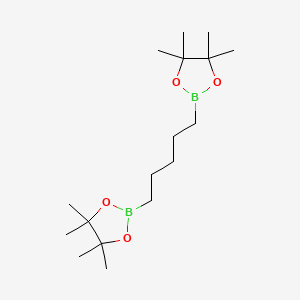





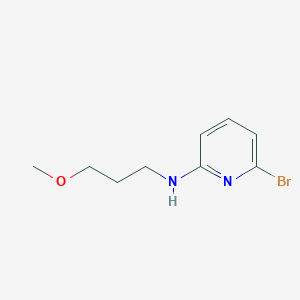

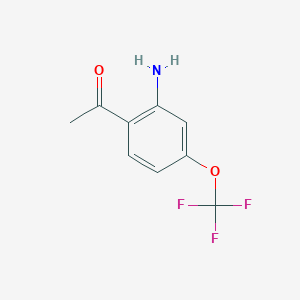

![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
